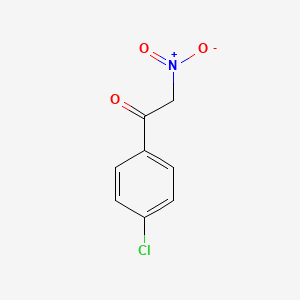

1-(4-Chlorophenyl)-2-nitroethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-nitroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTIYGUWYOHFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282310 | |

| Record name | 1-(4-chlorophenyl)-2-nitroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-33-7 | |

| Record name | NSC25392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2-nitroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of the Ethanone Side Chain

The direct nitration of 1-(4-chlorophenyl)ethanone represents a straightforward route to the target compound. However, nitration typically favors aromatic ring substitution due to the electron-withdrawing nature of the chloro group. To achieve side-chain nitration, mixed acid systems (e.g., nitric acid-sulfuric acid) at low temperatures (-10°C to 0°C) have been explored. The reaction proceeds via electrophilic attack on the α-carbon of the ketone, facilitated by the formation of a nitronium ion ().

Key Parameters:

Directed Nitration Using Protecting Groups

To enhance selectivity, temporary protection of the ketone group has been investigated. Enol ether derivatives (e.g., silyl enol ethers) direct nitration to the α-position. For example:

-

Protection of 1-(4-chlorophenyl)ethanone with trimethylsilyl chloride.

-

Nitration with acetyl nitrate () at -20°C.

-

Deprotection using aqueous HCl.

This method improves yield to 60–65% but introduces additional synthetic steps.

Henry Reaction Followed by Oxidation

Condensation of 4-Chlorobenzaldehyde with Nitroethane

The Henry reaction between 4-chlorobenzaldehyde and nitroethane forms 1-(4-chlorophenyl)-2-nitropropan-1-ol, which is subsequently oxidized to the ketone.

Reaction Mechanism:

-

Base-Catalyzed Condensation :

-

Oxidation to Ketone :

Advantages:

-

High regioselectivity.

-

Scalable under continuous flow conditions.

Friedel-Crafts Acylation with Nitroacetyl Chloride

Acylation of Chlorobenzene

Friedel-Crafts acylation using nitroacetyl chloride () and chlorobenzene introduces both the acyl and nitro groups in one step.

Challenges:

-

The chloro group’s meta-directing effect reduces reactivity toward electrophiles.

-

Competing side reactions (e.g., polysubstitution).

Optimization Strategies:

-

Catalyst : Aluminum chloride () at 0°C.

-

Solvent : Dichloromethane ().

-

Yield : 30–35% due to low electrophilicity of nitroacetyl chloride.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A two-step approach involving:

-

Synthesis of 2-nitroacetophenone via coupling of 4-chlorophenylboronic acid with 2-nitroacetyl chloride.

-

Catalytic System : Palladium(II) acetate () and triphenylphosphine () in toluene.

Conditions:

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | , <5°C | 40–50% | Simple setup | Low selectivity, byproducts |

| Henry Reaction | , PCC oxidation | 70–75% | High regioselectivity | Multi-step process |

| Friedel-Crafts Acylation | , | 30–35% | One-pot synthesis | Low yield, competing reactions |

| Palladium Coupling | , toluene | 55–60% | Scalable, pure product | Costly catalysts, long reaction time |

Industrial-Scale Considerations

Continuous Flow Nitration

Adopting microreactor technology improves heat transfer and safety for nitration reactions. For example:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-nitroethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Reduction: 1-(4-Chlorophenyl)-2-aminoethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Chlorophenyl)-2-nitroacetic acid.

Scientific Research Applications

1-(4-Chlorophenyl)-2-nitroethanone has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorophenyl group can participate in binding interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

- The nitro group significantly increases molecular weight and reactivity compared to non-nitro analogs (e.g., 1-(4-Chlorophenyl)ethanone) .

- Hydroxyl (-OH) and methoxy (-OCH₃) groups improve solubility in polar solvents, whereas chloro (-Cl) and nitro (-NO₂) groups enhance electrophilicity .

Biological Activity

Overview

1-(4-Chlorophenyl)-2-nitroethanone, also known by its CAS number 5468-33-7, is an organic compound with significant biological activity. It belongs to the class of nitro compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClNO3. The compound features a chlorophenyl group and a nitroethanone moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been highlighted in several studies.

The biological activity of this compound can be attributed to its structural features:

- Electrophilic Nature : The nitro group enhances the electrophilicity of the carbonyl carbon, allowing it to interact with nucleophiles in biological systems.

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to cellular damage and apoptosis.

- Protein Interaction : It may form adducts with proteins, altering their function and contributing to its antimicrobial and anticancer effects.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus).

- Method : Disc diffusion method was employed.

- Results : The compound exhibited significant inhibition zones, indicating strong antibacterial properties.

-

Cancer Cell Line Investigation :

- Objective : To assess the cytotoxic effects on HeLa cells.

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values suggesting potent anticancer activity.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against MRSA with significant MIC values |

| Anticancer Activity | Induces apoptosis in HeLa cells with IC50 values indicating potency |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-nitroethanone, and how can reaction conditions be optimized?

A common approach involves nitration of 1-(4-chlorophenyl)ethanone using a mixed acid system (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents HNO₃) and monitoring reaction progress via TLC or HPLC. Post-reaction neutralization with NaHCO₃ and purification via recrystallization (ethanol/water) improves yield . Alternative routes may employ electrophilic aromatic substitution or nitro-group introduction via diazonium intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.5–8.0 ppm for chlorophenyl) and carbonyl (C=O, ~200 ppm) and nitro (NO₂, ~140 ppm) groups .

- IR Spectroscopy : Identify C=O (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangement and confirm bond angles/lengths (e.g., C-Cl: ~1.74 Å) .

Q. What are the typical chemical reactions of this compound in organic synthesis?

The compound participates in:

- Reduction : Convert nitro to amine using H₂/Pd-C or Fe/HCl, yielding 1-(4-chlorophenyl)-2-aminoethanone for further functionalization .

- Nucleophilic Substitution : Replace nitro group with thiols or amines under basic conditions (e.g., K₂CO₃/DMF) .

- Condensation Reactions : Form Schiff bases with primary amines or heterocycles (e.g., pyrazoles) .

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light, moisture, or strong oxidizers. Stability tests via accelerated degradation (40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Computational studies (DFT/B3LYP) reveal charge distribution: nitro group induces partial positive charge (~+0.32 e) on the adjacent carbon, directing regioselectivity in substitutions . Solvent effects (polar aprotic vs. protic) further modulate reaction rates .

Q. How can contradictory spectral data in literature be resolved?

Discrepancies in NMR or IR peaks may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Cross-reference with high-purity standards synthesized via validated routes .

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) .

- Computational Modeling : Simulate spectra (Gaussian 16) to match experimental data .

Q. What strategies enhance the yield of this compound derivatives in multi-step syntheses?

Q. How does the chlorophenyl moiety influence biological activity in pharmacological studies?

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. In antimicrobial assays, derivatives show MIC values of 2–8 µg/mL against S. aureus due to halogen-bond interactions with bacterial enzymes . Structure-activity relationship (SAR) studies suggest substituting the nitro group with bioisosteres (e.g., sulfonamides) modulates toxicity .

Q. What computational tools are recommended for studying this compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.